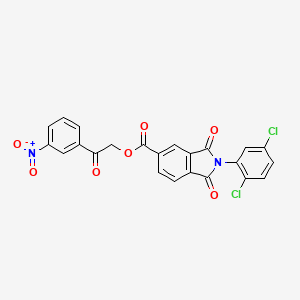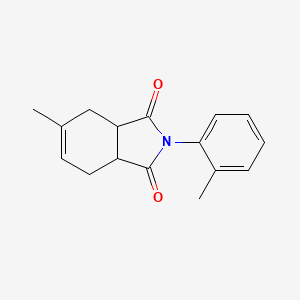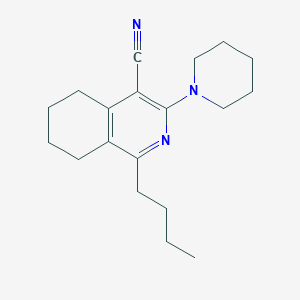![molecular formula C25H23ClN2O2 B15032471 2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B15032471.png)
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 3,4-dimethylphenol.
Formation of Intermediate: 4-chloroaniline reacts with phosgene to form 4-chlorophenyl isocyanate.
Cyclization: The intermediate is then reacted with 2-aminobenzylamine to form the quinazolinone core.
Substitution: The final step involves the reaction of the quinazolinone core with 3-(3,4-dimethylphenoxy)propyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethylphenoxy groups.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidation can lead to the formation of quinazolinone N-oxides.
Reduction: Reduction can yield dihydroquinazolinone derivatives.
Substitution: Substitution reactions can produce various substituted quinazolinone derivatives.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It is investigated for its anti-inflammatory and analgesic properties.
Biology: The compound is used in studies related to cell signaling pathways and receptor interactions.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a role in cell signaling and cancer cell proliferation.
Receptor Binding: It binds to certain receptors, modulating their activity and leading to anti-inflammatory and analgesic effects.
Pathways: The compound affects pathways involved in cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-quinazolin-4-one: Lacks the dihydro component, potentially altering its biological activity.
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-2-one: Variation in the position of the substituents can lead to different pharmacological properties.
Uniqueness
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit specific enzymes and modulate receptor activity makes it a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C25H23ClN2O2 |
|---|---|
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]quinazolin-4-one |
InChI |
InChI=1S/C25H23ClN2O2/c1-17-8-13-21(16-18(17)2)30-15-5-14-28-24(19-9-11-20(26)12-10-19)27-23-7-4-3-6-22(23)25(28)29/h3-4,6-13,16H,5,14-15H2,1-2H3 |
Clé InChI |
WUNWZPZVQXKXHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-methylbutan-2-yl)-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B15032400.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032410.png)
![cyclopropyl[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone](/img/structure/B15032419.png)

![3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032422.png)
![2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032437.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15032445.png)

![1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B15032455.png)
![(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15032456.png)
![3-{[2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15032463.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B15032468.png)

methanolate](/img/structure/B15032476.png)
